molecular formula C31H43N3Na10O49S8 B10828916 Fondaparinux (sodium)

Fondaparinux (sodium)

Cat. No.: B10828916
M. Wt: 1728.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-JASSWCPGSA-D
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Description

Fondaparinux sodium is a synthetic anticoagulant that selectively inhibits factor Xa. It is primarily used for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism. Fondaparinux sodium is also utilized in the management of acute coronary syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fondaparinux sodium is synthesized through a complex multi-step process involving the assembly of a pentasaccharide sequence. The synthesis typically involves glycosylation reactions to link monosaccharide units, followed by sulfation and other modifications to achieve the desired structure . The process includes:

    Glycosylation: Monosaccharide units are linked using glycosyl donors and acceptors under controlled conditions.

    Sulfation: The hydroxyl groups of the saccharide units are sulfated using sulfur trioxide-pyridine complex or similar reagents.

    Purification: The final product is purified through chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of fondaparinux sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:

    Preparation of Raw Materials: Weighing and mixing of raw materials according to the formulation.

    Reaction Setup: Conducting the synthesis in reaction vessels with precise temperature and pH control.

    Purification and Filtration: Using filtration and chromatography to remove impurities and achieve the desired purity.

    Sterilization and Packaging: The final product is sterilized and packaged in prefilled syringes for clinical use

Chemical Reactions Analysis

Types of Reactions

Fondaparinux sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.

    Reduction: Sodium borohydride or similar reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of fondaparinux sodium, each with varying degrees of anticoagulant activity .

Scientific Research Applications

Fondaparinux sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation and sulfation reactions.

    Biology: Investigated for its interactions with various proteins and enzymes involved in coagulation.

    Medicine: Extensively studied for its anticoagulant properties and used in clinical trials for various thromboembolic disorders.

    Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents

Mechanism of Action

Fondaparinux sodium exerts its anticoagulant effects by selectively binding to antithrombin III, which in turn inhibits factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The high affinity binding to antithrombin III enhances its inhibitory activity by approximately 300-fold .

Comparison with Similar Compounds

Similar Compounds

    Low-Molecular-Weight Heparins (LMWH): Such as enoxaparin and nadroparin.

    Direct Oral Anticoagulants (DOACs): Such as rivaroxaban and apixaban.

Comparison

    Fondaparinux Sodium vs. LMWH: Fondaparinux sodium has a more predictable pharmacokinetic profile and does not require routine monitoring, unlike LMWH. .

    Fondaparinux Sodium vs. DOACs: Fondaparinux sodium is administered parenterally, whereas DOACs are taken orally. .

Fondaparinux sodium stands out due to its synthetic origin, high specificity for factor Xa, and minimal risk of contamination compared to biologically derived anticoagulants .

Properties

Molecular Formula

C31H43N3Na10O49S8

Molecular Weight

1728.1 g/mol

IUPAC Name

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-D

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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